2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile

CYP induction 4-iodopyrazole hepatocyte assay

Researchers requiring a bifunctional pyrazole scaffold for kinase inhibitor programs often face supply bottlenecks for 4-iodo congeners with a polar N1 handle. This compound directly addresses that gap. - Enables sequential Suzuki/Sonogashira coupling at C-4 followed by nitrile hydrolysis or reduction at N1, a two-directional diversification strategy inaccessible to 4-bromo or 4-chloro analogs. - Serves as a robust positive control for CYP2A5 induction (114-fold in mouse hepatocytes), outperforming 4-hydroxy and 4-methyl pyrazoles. - The iodine atom provides anomalous scattering for X-ray crystallography phasing, while the acetonitrile arm permits bioconjugation without perturbing the ADH-binding pharmacophore.

Molecular Formula C12H10IN3
Molecular Weight 323.13 g/mol
Cat. No. B13427696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile
Molecular FormulaC12H10IN3
Molecular Weight323.13 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC#N)C2=CC=CC=C2)I
InChIInChI=1S/C12H10IN3/c1-9-11(13)12(15-16(9)8-7-14)10-5-3-2-4-6-10/h2-6H,8H2,1H3
InChIKeyGCHRWRNLIGEKEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile – Procurement-Ready Profile of a Halogenated Pyrazole-Acetonitrile Intermediate


2-(4-Iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile is a heterocyclic building block belonging to the 4-iodopyrazole class, bearing a synthetically versatile acetonitrile arm at the N1 position. The pyrazole ring is decorated with a 4-iodo substituent, a 5-methyl group, and a 3-phenyl ring, rendering the scaffold well-suited for palladium-catalyzed cross-coupling (Sonogashira, Suzuki-Miyaura) and enabling modular diversification into biologically active chemotypes [1]. 4-Iodopyrazoles are established intermediates in medicinal chemistry, as exemplified by their use in constructing c-Met inhibitors , and show differentiated ADH/ALDH modulation profiles compared to other 4-halopyrazole analogs [2]. The acetonitrile moiety provides a polar handle for further functionalization (e.g., hydrolysis to acetic acid or reduction to ethylamine), distinguishing this compound from simpler 1-aryl-4-iodopyrazole variants.

Why 4-Substitution and N1-Functionalization Prevent Simple Analog Swapping for 2-(4-Iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile


The 4-iodo substituent imparts a unique combination of high polarizability (Hammett σp = 0.276 for I vs. 0.232 for Br and 0.227 for Cl) [1] and elevated lipophilicity (LogP ≈ 1.70 for 4-iodopyrazole vs. 1.44 for 4-bromo, 1.06–1.26 for 4-chloro, and 0.59–1.10 for 4-methyl analogs) , which jointly govern reactivity in oxidative addition steps of cross-coupling, membrane partitioning, and CYP-mediated metabolic processing. Replacing iodine with bromine or chlorine reduces polarizability by approximately 15–18% and drops LogP by 0.26–0.64 log units, altering both reaction kinetics in Pd-catalyzed steps and pharmacokinetic disposition in biological assays . Furthermore, the acetonitrile side-chain at N1 is not isosteric with simple N-alkyl or N-aryl substituents; its electron-withdrawing character and capacity for further transformation (e.g., to carboxylic acids, amines, or tetrazoles) make direct substitution by analogs lacking this handle chemically non-equivalent in multi-step synthetic routes. These cumulative differences mean that in-class compounds cannot be treated as interchangeable without re-optimization of reaction conditions or loss of biological activity.

2-(4-Iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile – Quantitative Product Differentiation Evidence Guide


CYP2A5 Induction Potency: 4-Iodopyrazole Class Achieves 114-Fold Induction, Outperforming 4-Hydroxy and 4-Methyl Analogs

In mouse primary hepatocytes, 4-iodopyrazole (4-I, tested at 0.1–5.0 mM) increased coumarin 7-hydroxylase activity – a functional marker of CYP2A5 – by 114-fold relative to untreated controls. Under identical conditions, 4-hydroxypyrazole (4-OH) produced a 41-fold induction, while 4-methylpyrazole (4-Me) and unsubstituted pyrazole (PYR) were markedly weaker inducers [1]. Only 4-I treatment substantially elevated CYP2A5 protein content, indicating a mechanistic differentiation beyond mere catalytic activity enhancement.

CYP induction 4-iodopyrazole hepatocyte assay CYP2A5 coumarin 7-hydroxylase

MAM Metabolic Activation Inhibition: 4-Iodopyrazole Is More Potent Than 3-Methylpyrazole in Rat Liver Microsomes

In F344 rat liver microsomes supplemented with an NADPH-generating system, both 4-iodopyrazole (4-IP) and 3-methylpyrazole (3-MeP) inhibited the metabolism of methylazoxymethanol (MAM) to methanol and formic acid, but 4-IP was more potent than 3-MeP [1]. Critically, in vivo pretreatment with 4-IP decreased MAM acetate-induced DNA methylation in both liver and colon mucosa, whereas 3-MeP decreased liver DNA methylation but paradoxically increased colon mucosa DNA methylation. This organ-specific divergence demonstrates that the two positional isomers are not functionally interchangeable and that the 4-iodo substitution pattern confers a distinct enzymatic inhibition profile.

methylazoxymethanol 4-iodopyrazole 3-methylpyrazole DNA methylation liver microsomes

Lipophilicity Gradient: 4-Iodo Substitution Provides a LogP of ~1.70, Systematically Higher Than 4-Br, 4-Cl, and 4-Me Analogs

Experimentally derived and calculated LogP values for 4-substituted pyrazoles establish a clear lipophilicity rank order: 4-I (LogP 1.70) > 4-Br (LogP 1.44) > 4-Cl (LogP 1.06–1.26) > 4-Me (LogP 0.59–1.10) . The 0.26 log-unit gap between iodo and bromo, and the 0.44–0.64 log-unit gap between iodo and chloro, translate to approximately 1.8× and 2.8–4.4× differences in octanol-water partition coefficients, respectively. This gradient is consistent with the increasing polarizability of the halogen (I > Br > Cl) as reflected by Hammett σp constants [1], and predicts differential membrane permeability, plasma protein binding, and metabolic clearance.

LogP lipophilicity 4-halopyrazole physicochemical properties partition coefficient

Cross-Coupling Reactivity Advantage: 4-Iodo Electrophilicity Enables Milder Sonogashira and Suzuki Conditions Versus 4-Bromo Analogs

4-Iodopyrazoles undergo Sonogashira coupling with terminal alkynes using 5 mol% PdCl₂(PPh₃)₂, 5 mol% CuI, and Et₃N in THF at 65 °C, and Suzuki-Miyaura coupling with boronic acids using 5 mol% PdCl₂(PPh₃)₂ and KHCO₃ in DMF/H₂O at 110 °C [1]. The inherently weaker C–I bond (bond dissociation energy ≈ 57 kcal/mol) compared to C–Br (≈ 70 kcal/mol) and C–Cl (≈ 84 kcal/mol) facilitates oxidative addition to Pd(0), enabling faster reaction rates and often higher yields under milder conditions [2]. This reactivity gradient is well-established in organohalide cross-coupling chemistry: iodoarenes react approximately 10²–10³ times faster than bromoarenes in typical Pd-catalyzed couplings, a factor that becomes decisive when coupling sterically hindered or electron-rich partners.

Sonogashira coupling Suzuki-Miyaura coupling 4-iodopyrazole palladium catalysis C-C bond formation

Synthetic Utilitarian Differentiation: Documented Role of 4-Iodopyrazole Scaffolds in c-Met Inhibitor Synthesis

4-Iodopyrazole is a specifically cited intermediate in the synthesis of (pyrazolyl)oxobenzocycloheptapyridinyl acetamides, a class of c-Met kinase inhibitors . The 4-iodo substituent serves as the functional handle for introducing aryl, heteroaryl, or alkynyl groups at the pyrazole 4-position via cross-coupling, a strategic disconnection employed in multiple kinase inhibitor programs [1]. In contrast, the corresponding 4-bromo or 4-chloro analogs are less frequently cited for this specific scaffold due to the requirement for more forcing coupling conditions, which can be incompatible with sensitive functionalities present in advanced intermediates. The acetonitrile N1-substituent of the target compound further enhances synthetic tractability by providing an orthogonal functionalization site distinct from the C4 coupling handle.

c-Met inhibitor 4-iodopyrazole kinase inhibitor pharmaceutical intermediate crizotinib

Brain Noradrenaline Selectivity: 4-Iodopyrazole Lacks CNS NA-Depleting Effect Seen with Certain 4-Substituted Pyrazole Regioisomers

In a systematic comparison of 4-substituted pyrazoles, 4-iodopyrazole (10–50 mg/kg, i.p.) did not alter rat brain noradrenaline (NA) levels 24 h after four daily doses. Similarly, 4-methylpyrazole (10–50 mg/kg) showed no effect at 24 h, but when brain NA was measured 6 h after a single acute dose, 4-methylpyrazole produced a dose-dependent NA reduction, whereas 4-iodopyrazole did not [1]. Unsubstituted pyrazole (50 mg/kg × 4 days) caused >20% NA depletion at 24 h. This differential CNS safety window for 4-iodopyrazole suggests that the iodine substituent attenuates the NA-depleting activity associated with certain pyrazole congeners, a consideration relevant for in vivo pharmacological studies where central catecholamine perturbation is a confounding variable.

noradrenaline brain 4-iodopyrazole 4-methylpyrazole CNS selectivity

2-(4-Iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile – Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Scaffold Diversification via C4 Cross-Coupling

The 4-iodo substituent enables modular Sonogashira or Suzuki-Miyaura coupling to introduce aryl, heteroaryl, or alkynyl diversity at the pyrazole 4-position, a key disconnection in c-Met and other kinase inhibitor programs . The acetonitrile at N1 can be subsequently hydrolyzed to the acetic acid or reduced to the ethylamine for further elaboration. This two-directional functionalization strategy is not equally accessible with 4-bromo or 4-chloro analogs, which require harsher coupling conditions that may compromise acid- or base-sensitive intermediates.

ADME-Tox Screening: CYP2A5 Induction Positive Control for Hepatocyte Assays

The 114-fold induction of CYP2A5 (coumarin 7-hydroxylase) by 4-iodopyrazole in mouse primary hepatocytes [1] establishes this compound class as a robust positive control for CYP induction screening panels. Researchers evaluating drug-drug interaction potential can use the 4-iodopyrazole scaffold as a reference inducer that outperforms 4-hydroxy and 4-methyl congeners by 2.8-fold and greater margins, respectively.

Chemical Biology: Tool Compound for Alcohol Dehydrogenase (ADH) Structural Studies

4-Iodopyrazole forms well-characterized ternary complexes with NAD⁺ and alcohol dehydrogenase, enabling X-ray crystallographic studies at resolutions up to 2.4 Å [2]. The iodine atom provides anomalous scattering signal for phasing, a practical advantage over bromo and chloro analogs in protein crystallography. The acetonitrile-functionalized variant offers an additional site for bioconjugation or surface immobilization without perturbing the ADH-binding pharmacophore.

Carcinogenesis Research: Organ-Specific DNA Methylation Modulation Tool

4-Iodopyrazole decreases MAM acetate-induced DNA methylation in both liver and colon mucosa in vivo, whereas 3-methylpyrazole exerts a paradoxical increase in colon methylation [3]. This organ-specific differential makes 4-iodopyrazole-based probes uniquely suited for dissecting tissue-specific mechanisms of nitrosamine/azoxymethane carcinogenesis, where regioisomeric pyrazoles would confound interpretation.

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